N-Boc norketamine
Description
N-[1-(2-Chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester is a carbamate derivative featuring a cyclohexanone core substituted with a 2-chlorophenyl group at the 1-position and a tert-butyl carbamate moiety. This compound is structurally characterized by:
Properties
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)-2-oxocyclohexyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3/c1-16(2,3)22-15(21)19-17(11-7-6-10-14(17)20)12-8-4-5-9-13(12)18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZJVQFAJVIUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCC1=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901339968 | |
| Record name | N-Boc Norketamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901339968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2177263-88-4 | |
| Record name | N-Boc Norketamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901339968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester typically involves the reaction of 2-chlorobenzoyl chloride with cyclohexanone to form 2-chlorophenyl-2-oxocyclohexyl ketone. This intermediate is then reacted with tert-butyl carbamate in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, likely due to its primary use in research settings. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger batches while maintaining product purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Analgesic and Anesthetic Research
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester is primarily studied for its potential analgesic properties. It is structurally related to ketamine and norketamine, both of which are known for their NMDA receptor antagonism and analgesic effects. Research indicates that this compound may exhibit similar properties, making it a candidate for further investigation in pain management therapies .
2. Neuropharmacology
The compound's interaction with the NMDA receptor suggests potential applications in neuropharmacology, particularly in treating conditions such as depression and anxiety disorders. Its unique structure allows for distinct biological interactions compared to other arylcyclohexylamines .
3. Forensic Science
Due to its well-defined structure and purity, this compound serves as an analytical reference standard in forensic toxicology. It aids in the identification and quantification of similar compounds in biological samples using techniques such as chromatography and mass spectrometry .
Analytical Applications
Analytical Reference Standard
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester is utilized as a reference standard in various analytical methods. Its stability and solubility in organic solvents make it suitable for high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) applications .
Case Studies
Case Study 1: Pharmacological Evaluation
In a study evaluating the analgesic effects of compounds structurally similar to N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, researchers found that derivatives exhibited significant pain relief in animal models. The study highlighted the efficacy of NMDA antagonists in reducing hyperalgesia, suggesting that this compound may also possess similar therapeutic potential .
Case Study 2: Forensic Analysis
A forensic analysis involving the screening of biological samples for arylcyclohexylamines demonstrated the utility of N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid as a reference standard. The study successfully identified unknown compounds through comparative analysis using HPLC techniques .
Mechanism of Action
The mechanism of action of N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester involves its interaction with molecular targets in the nervous system. It is believed to modulate the activity of certain neurotransmitter receptors, potentially influencing neural pathways involved in pain, anxiety, and depression. The exact molecular targets and pathways are still under investigation, but it is thought to affect the glutamatergic system.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Overview
N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester, commonly referred to as N-Boc Norketamine , is a derivative of ketamine with significant implications in neuroscience and pharmacology. Its molecular formula is C17H22ClNO3, and it is primarily known for its role as a noncompetitive antagonist of the N-methyl-D-aspartate receptor (NMDAR) . This article delves into the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and therapeutic potential.
This compound acts mainly through the inhibition of NMDARs, which are critical for synaptic plasticity and memory function. By blocking these receptors, the compound can modulate glutamatergic neurotransmission, which is relevant in various neurological disorders.
- Target Receptor : N-methyl-D-aspartate receptor (NMDAR)
- Mode of Action : Noncompetitive antagonist
- Biochemical Pathways : Undergoes hepatic metabolism via cytochrome P450 isoenzymes 3A4 and 2B6 .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion (ADME):
- Absorption : Rapidly absorbed following administration.
- Distribution : Lipophilic nature allows for extensive distribution in tissues.
- Metabolism : Primarily metabolized in the liver; norketamine is an active metabolite with therapeutic effects.
- Excretion : Eliminated through urine as metabolites .
Neuropharmacological Effects
Research indicates that this compound has potential therapeutic applications in treating depression and other mood disorders due to its rapid antidepressant effects. Studies have shown that it can induce synaptogenesis and enhance neuroplasticity .
Dosage Effects in Animal Models
The biological activity varies significantly with dosage:
- Lower Doses : Exhibits antidepressant-like effects with minimal side effects.
- Higher Doses : May lead to adverse effects such as dissociation or neurotoxicity .
Case Studies
-
Antidepressant Efficacy :
A study demonstrated that administration of this compound resulted in rapid reductions in depressive symptoms in rodent models. The results indicated significant improvements in behavioral tests such as the forced swim test and sucrose preference test . -
Neuroprotective Effects :
Another investigation highlighted the neuroprotective properties of this compound against excitotoxicity induced by glutamate. The compound was shown to reduce neuronal death and improve survival rates in cultured neurons exposed to high levels of glutamate .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C17H22ClNO3 |
| Molecular Weight | 323.81 g/mol |
| Boiling Point | 444.6 ± 45.0 °C |
| Solubility | DMF: 10 mg/mL |
| pKa | -1.71 ± 0.20 |
| Study Type | Findings |
|---|---|
| Behavioral Study | Rapid antidepressant effects in rodent models |
| Neuroprotection Study | Reduced neuronal death under excitotoxic conditions |
Q & A
Basic Research Questions
Q. What is the synthetic route for N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-carbamic acid, 1,1-dimethylethyl ester, and how can purity be ensured?
- Methodology : Multi-step synthesis typically involves cyclohexane ring functionalization, chlorophenyl group introduction, and tert-butoxycarbonyl (Boc) protection. Key steps include:
- Step 1 : Cyclohexanone derivative preparation via Friedel-Crafts alkylation with 2-chlorophenyl groups.
- Step 2 : Boc protection of the amine intermediate using di-tert-butyl dicarbonate under anhydrous conditions .
- Purity Control : Column chromatography (silica gel, hexane/ethyl acetate gradient) and spectroscopic validation (¹H/¹³C NMR, LC-MS) .
Q. How is this compound characterized structurally, and what analytical techniques are critical?
- Techniques :
- NMR Spectroscopy : Assign peaks for the 2-chlorophenyl moiety (δ 7.2–7.5 ppm aromatic protons), cyclohexyl ketone (δ 2.1–2.8 ppm), and Boc group (δ 1.4 ppm for tert-butyl) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 324.3 (C₁₃H₂₃NO₃Cl requires 324.1) .
- X-ray Crystallography (if crystals obtained): Resolve bond angles and stereochemistry, though no data exists for this specific compound; analogous structures use C2/c monoclinic systems .
Q. What is the pharmacological relevance of this compound in drug development?
- Application : Serves as an intermediate for Cariprazine, a dopamine D3/D2 receptor partial agonist used in schizophrenia treatment .
- Experimental Design :
- In vitro assays : Receptor binding studies (competitive radioligand assays with [³H]spiperone).
- In vivo models : Behavioral tests (e.g., prepulse inhibition in rodents) to assess antipsychotic efficacy .
Advanced Research Questions
Q. How can computational methods resolve contradictions in spectroscopic data for this compound?
- Approach :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict NMR chemical shifts. Compare with experimental data to validate assignments .
- Hirshfeld Surface Analysis : Identify intermolecular interactions (e.g., C–H⋯O) that may explain crystallographic packing discrepancies .
Q. What strategies optimize synthetic yield while minimizing side reactions (e.g., Boc deprotection)?
- Solutions :
- Reaction Optimization : Use Design of Experiments (DoE) to vary temperature, solvent (e.g., dichloromethane vs. THF), and base (e.g., DMAP vs. triethylamine).
- In-situ Monitoring : Employ FT-IR to track carbonyl stretching (~1700 cm⁻¹ for ketone, ~1680 cm⁻¹ for Boc) .
Q. How do steric effects from the tert-butyl group influence metabolic stability in preclinical studies?
- Methodology :
- Metabolic Assay : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- Computational Prediction : Use software like Schrödinger’s ADMET Predictor to model CYP450 interactions .
Q. What experimental and theoretical approaches validate crystal packing predictions for this compound?
- Workflow :
- Crystallization Trials : Use solvent vapor diffusion (e.g., ethanol/water) to grow single crystals.
- Molecular Dynamics (MD) Simulations : Simulate lattice energies with AMBER force fields to predict polymorphism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
